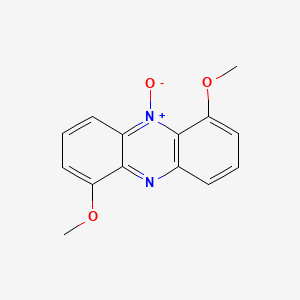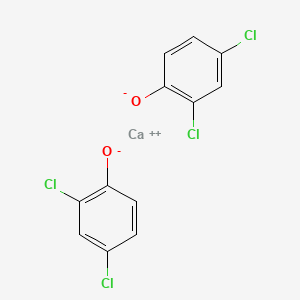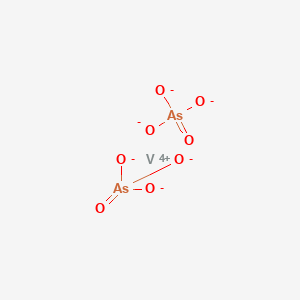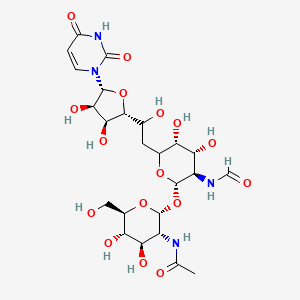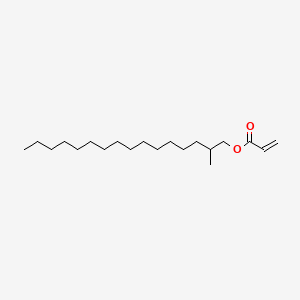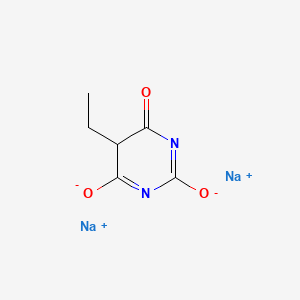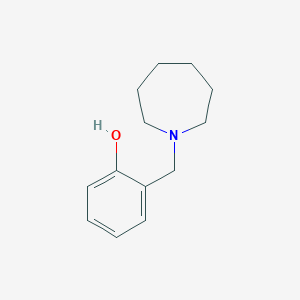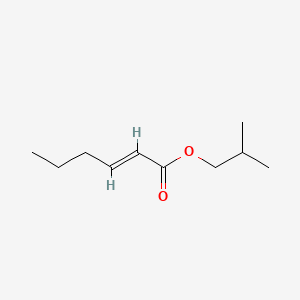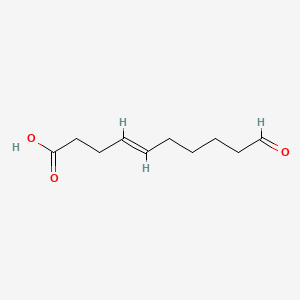
3-(p-(Hexyloxy)phenyl)propionic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-(Hexyloxy)phenyl)propionic anhydride is an organic compound with the molecular formula C30H42O5 It is a derivative of propionic acid and contains a hexyloxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Hexyloxy)phenyl)propionic anhydride typically involves the reaction of 3-(p-(Hexyloxy)phenyl)propionic acid with a dehydrating agent. Common dehydrating agents used in this reaction include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-(Hexyloxy)phenyl)propionic anhydride can undergo various chemical reactions, including:
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base (e.g., sodium hydroxide).
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid).
Amidation: Involves the use of amines and may require a coupling agent (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Hydrolysis: 3-(p-(Hexyloxy)phenyl)propionic acid.
Esterification: Esters of 3-(p-(Hexyloxy)phenyl)propionic acid.
Amidation: Amides of 3-(p-(Hexyloxy)phenyl)propionic acid.
Aplicaciones Científicas De Investigación
3-(p-(Hexyloxy)phenyl)propionic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-(Hexyloxy)phenyl)propionic anhydride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can readily form carboxylic acids, esters, and amides. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(p-(Hexyloxy)phenyl)propionic acid: The parent acid of the anhydride.
3-(p-(Methoxy)phenyl)propionic anhydride: A similar compound with a methoxy group instead of a hexyloxy group.
3-(p-(Ethoxy)phenyl)propionic anhydride: A similar compound with an ethoxy group instead of a hexyloxy group.
Uniqueness
3-(p-(Hexyloxy)phenyl)propionic anhydride is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Propiedades
Número CAS |
94135-92-9 |
|---|---|
Fórmula molecular |
C30H42O5 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
3-(4-hexoxyphenyl)propanoyl 3-(4-hexoxyphenyl)propanoate |
InChI |
InChI=1S/C30H42O5/c1-3-5-7-9-23-33-27-17-11-25(12-18-27)15-21-29(31)35-30(32)22-16-26-13-19-28(20-14-26)34-24-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-24H2,1-2H3 |
Clave InChI |
KTQVDAHKSPSSLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)CCC(=O)OC(=O)CCC2=CC=C(C=C2)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



